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molecular formula C11H11ClN2O B8479838 4-Chloro-3-cyano-n-(1-methylethyl)benzamide

4-Chloro-3-cyano-n-(1-methylethyl)benzamide

Cat. No. B8479838
M. Wt: 222.67 g/mol
InChI Key: HVMVPCFEATZSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06812226B2

Procedure details

The above compound was prepared from the product of step (ii) (0.6 g), carbonyldiimidazole (0.59 g) and isopropylamine (0.51 ml) using the method of example 115 step (i). Yield 0.68 g.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[C:11]#[N:12].C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:25]([NH2:28])([CH3:27])[CH3:26]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:28][CH:25]([CH3:27])[CH3:26])=[O:8])=[CH:4][C:3]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)C#N
Name
Quantity
0.59 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.51 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=O)NC(C)C)C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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